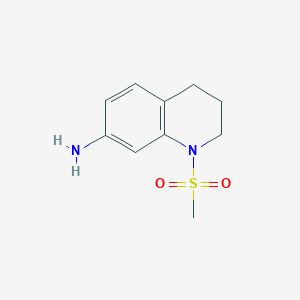
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Descripción general
Descripción
The compound “1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” contains a tetrahydroquinoline core, which is a type of heterocyclic compound. It also contains a methylsulfonyl group and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline core likely contributes to the rigidity of the molecule, while the methylsulfonyl and amine groups may participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group can act as a nucleophile or base, while the sulfonyl group can act as an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amine groups could impact its solubility .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Selectivity
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Studies have shown that its selectivity towards PNMT, as compared to the alpha 2-adrenoceptor, is significant, making it a useful compound for research in neurochemistry and pharmacology (Grunewald et al., 1997).
Synthesis and Chemical Reactivity
This compound and its derivatives have been synthesized through various chemical reactions, including cyclic amination onto aromatic rings of sulfonamides and radical cyclizations. These synthesis methods are crucial for producing the compound in quantities sufficient for research and potential therapeutic applications (Togo, Hoshina, & Yokoyama, 1996); (Togo, Hoshina, & Yokoyama, 1997).
Antioxidant Activity
Compounds like this compound have been evaluated for their antioxidant activities. Studies have found that certain 1,2,3,4-tetrahydroquinolines exhibit significant antioxidant properties, which could have implications in the treatment of diseases caused by oxidative stress (Nishiyama et al., 2003).
Potential Neurological Implications
Research has identified 1,2,3,4-tetrahydroquinoline and its derivatives in rat brain, suggesting a role in neurological functions or disorders. For instance, endogenous amines like these have been implicated in conditions such as parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Pharmaceutical Development
The compound's ability to inhibit specific enzymes with high selectivity makes it a candidate for the development of pharmaceuticals, particularly in the realm of neurological disorders. Its chemical properties allow for modifications that could enhance its effectiveness and specificity (Grunewald, Romero, & Criscione, 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYQFQJWXVRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)


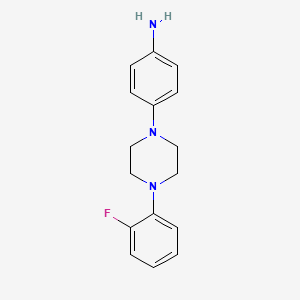
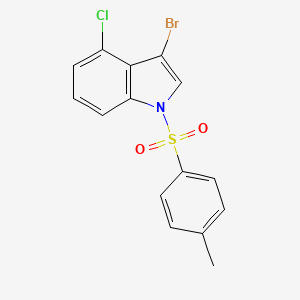

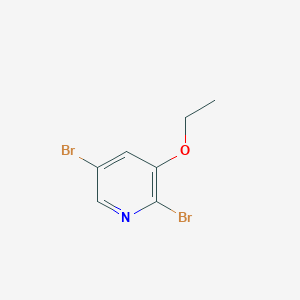
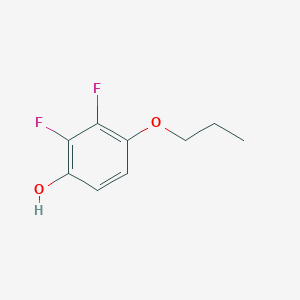
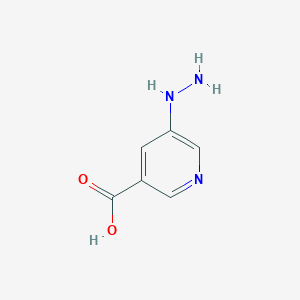
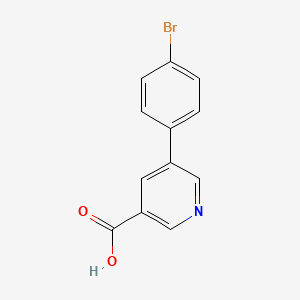

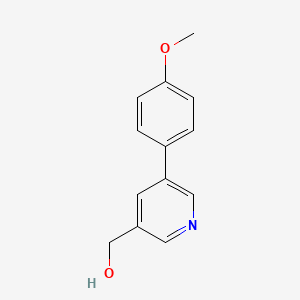
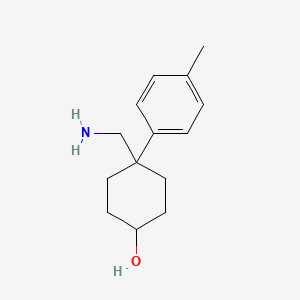
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)
